ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate
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Overview
Description
Ethyl (3Z)-4,4,4-trifluoro-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]butanoate is a complex organic compound that features an indole moiety, a trifluoromethyl group, and a hydrazinylidene linkage The indole ring system is a significant structure in many natural products and pharmaceuticals, known for its diverse biological activities
Mechanism of Action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause significant changes . The specific changes caused by this compound would depend on the nature of its targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels.
Preparation Methods
The synthesis of ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate typically involves the reaction of 3-methyl-1H-indole-2-carbohydrazide with ethyl 3-oxobutanoate under reflux conditions. The reaction is carried out in an ethanolic solution, and the product is isolated and purified using standard techniques such as recrystallization . Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl (3Z)-4,4,4-trifluoro-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The hydrazinylidene linkage can be reduced to a hydrazine derivative using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using strong nucleophiles like alkoxides or amines.
Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, methanol), acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl (3Z)-4,4,4-trifluoro-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing indole derivatives.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl (3Z)-4,4,4-trifluoro-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]butanoate can be compared with other indole derivatives, such as:
Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides: These compounds contain an arylsulfonyl group instead of the trifluoromethyl group, leading to variations in their reactivity and applications.
The uniqueness of ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate lies in its combination of the indole moiety, trifluoromethyl group, and hydrazinylidene linkage, which confer distinct chemical and biological properties.
Biological Activity
Ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : C16H16F3N3O3
- CAS Number : 2060061-50-7
- Molecular Weight : 363.31 g/mol
The structure of this compound features a trifluoromethyl group, which is significant in enhancing biological activity due to its influence on lipophilicity and electronic properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Preliminary studies suggest that compounds containing indole derivatives exhibit significant anticancer properties. The indole moiety is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells.
- Case Study : A study demonstrated that related indole-based compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer potential.
-
Antimicrobial Activity :
- The compound's structure suggests potential antimicrobial properties. Indole derivatives have been reported to exhibit activity against a range of bacterial strains.
- Research Findings : In vitro tests indicated that similar compounds displayed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
-
Acetylcholinesterase Inhibition :
- The compound may also act as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.
- Study Results : Compounds with similar structures have shown IC50 values ranging from 0.55 to 6.21 μM against acetylcholinesterase, suggesting potential for cognitive enhancement or neuroprotection.
Table 1: Summary of Biological Activities
Activity Type | Test Organism/Target | IC50/MIC Values | Reference |
---|---|---|---|
Anticancer | Various Cancer Cell Lines | Low μM range | |
Antimicrobial | E. coli, S. aureus | 1.25 - 2.40 μg/mL | |
Acetylcholinesterase | Human AChE | 0.55 - 6.21 μM |
Case Studies
-
Anticancer Efficacy :
A study involving the synthesis of indole derivatives revealed that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. -
Antimicrobial Screening :
In a comparative study of various indole derivatives, this compound showed promising antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with MIC values indicating effectiveness comparable to standard treatments.
Properties
IUPAC Name |
ethyl (3Z)-4,4,4-trifluoro-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-2-25-15(24)8-13(16(17,18)19)21-22-14(23)7-10-9-20-12-6-4-3-5-11(10)12/h3-6,9,20H,2,7-8H2,1H3,(H,22,23)/b21-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCSCZZCMCTKHO-BKUYFWCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)CC1=CNC2=CC=CC=C21)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)CC1=CNC2=CC=CC=C21)/C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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